3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid
Description
Properties
IUPAC Name |
3-(4-chlorosulfonyl-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOCWCVUVRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid typically involves the chlorosulfonation of 2-methylphenol followed by etherification with 3-chloropropanoic acid. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), ambient temperature.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Carboxylic Acid Derivatives: Formed by oxidation of the methyl group.
Scientific Research Applications
Pharmaceutical Applications
1.1. PPAR Activation
One of the primary applications of 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is its role as an activator of human peroxisome proliferator-activated receptors (hPPARs). These receptors are crucial in regulating metabolic processes, and compounds that activate them can be beneficial in treating conditions such as:
- Dyslipidemia : Conditions characterized by abnormal lipid levels in the blood.
- Metabolic Syndrome : A cluster of conditions including hypertension, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels.
- Type II Diabetes : By improving insulin sensitivity and lipid profiles.
- Cardiovascular Diseases : Including atherosclerosis and hypercholesterolemia.
A study indicates that derivatives of this compound can effectively lower LDL cholesterol levels and improve HDL levels, thereby reducing cardiovascular risks associated with metabolic disorders .
Agricultural Applications
2.1. Herbicide Development
this compound has been investigated for its herbicidal properties. Research shows that its structural analogs exhibit effective herbicidal activity against various weed species while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices .
Analytical Chemistry Applications
3.1. Chromatographic Separation
In analytical chemistry, this compound is utilized for its separation capabilities in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are effective for isolating impurities and determining the purity of pharmaceutical formulations .
Table 1: HPLC Method Conditions for this compound
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detection Method | UV/Vis Spectrophotometry |
| Application | Pharmacokinetics analysis |
Case Studies
4.1. Antiproliferative Activity
A series of compounds derived from this compound were synthesized and tested for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. The results indicated significant inhibitory activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting potential as anticancer agents .
4.2. Microbial Degradation Studies
Research involving the microbial degradation of chiral herbicides has shown that Sphingomonas herbicidovorans can effectively degrade both enantiomers of related compounds, indicating a pathway for bioremediation strategies utilizing this compound .
Mechanism of Action
The mechanism of action of 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Structural Analogues with Phenoxypropanoic Acid Backbones
Haloxyfop and Fluazifop (Agrochemical Derivatives)
- Haloxyfop: 2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid. Substituents: Trifluoromethyl-pyridinyloxy and chloro groups. Application: Herbicide targeting acetyl-CoA carboxylase in grasses .
- Fluazifop: 2-[4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid. Substituents: Trifluoromethyl-pyridinyloxy group. Key Difference: Lacks the chlorosulfonyl group but shares the phenoxypropanoic acid core.
Comparison :
3-[4-(Chlorosulfonyl)phenyl]propanoic Acid
- Structure: Propanoic acid linked to a 4-chlorosulfonylphenyl group (CAS 63545-54-0). Key Difference: Lacks the phenoxy group but retains the chlorosulfonyl motif. Application: Likely used in polymer crosslinking or drug synthesis due to the reactive -SO₂Cl group .
Physicochemical Contrast :
- The phenoxy group in the target compound introduces steric hindrance and alters electronic effects compared to the direct phenyl linkage in this analogue.
Thiazole-Containing Propanoic Acid Derivatives
3-{4-[2-(4-Chlorophenyl)-thiazol-4-ylmethoxy]-2-methyl-phenyl}propanoic Acid
- Structure: Propanoic acid with a thiazole ring substituted with chlorophenyl and methoxy groups. Application: Investigated for protein-binding properties (e.g., chemokine receptor modulation) .
- Key Difference: The thiazole ring introduces aromatic heterocyclic character, unlike the simpler phenoxy group in the target compound.
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid
- Source : Isolated from Ephedra intermedia ().
- Substituents : Methoxy and hydroxy groups on the phenyl ring.
- Activity: Antioxidant and anti-inflammatory properties due to phenolic hydroxyl groups.
Comparison :
- The target compound’s chlorosulfonyl group is electron-withdrawing, reducing acidity (pKa) compared to the electron-donating methoxy/hydroxy groups in this natural analogue.
Biological Activity
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is a chemical compound with potential biological activities that have garnered attention in scientific research. This article provides a detailed overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
- Molecular Formula : C10H11ClO5S
- Molecular Weight : 278.71 g/mol
- CAS Number : 1016822-12-0
- Structure : The compound features a chlorosulfonyl group attached to a phenoxy ring, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt several biochemical pathways, leading to various observed biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Biological Activity Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of this compound against various bacterial pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent . -
Anti-inflammatory Research
Research conducted by the U.S. Environmental Protection Agency assessed the compound's effects on inflammatory markers in animal models. The findings demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions . -
Cytotoxicity and Cancer Research
A recent study explored the cytotoxic effects of this compound on human cancer cell lines. The results showed that it induced apoptosis in HeLa cells with an IC50 value comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .
Q & A
Q. What are the critical safety protocols for handling 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid in laboratory settings?
Methodological Answer:
- Skin Protection: Use nitrile gloves and lab coats, as the compound can be absorbed through the skin .
- Engineering Controls: Install fume hoods and local exhaust ventilation to minimize airborne exposure. Monitor airborne concentrations regularly .
- Decontamination: Provide emergency showers and eye wash stations. Contaminated clothing must be removed immediately and laundered separately using specialized protocols .
- Work Practices: Prohibit eating, drinking, or storing food in areas where the compound is handled. Implement strict handwashing protocols after exposure .
Q. What are the standard synthetic routes for this compound?
Methodological Answer:
- Key Reagents:
- Chlorosulfonation agents (e.g., chlorosulfonic acid) for introducing the sulfonyl chloride group.
- Propanoic acid derivatives (e.g., methyl esters) for coupling with the phenoxy moiety .
- Reaction Conditions:
| Step | Temperature | Solvent | Catalyst |
|---|---|---|---|
| Chlorosulfonation | 0–5°C | Dichloromethane | None |
| Ester Hydrolysis | 80–100°C | Aqueous NaOH | None |
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model chlorosulfonation and ester hydrolysis steps. Identify transition states to minimize energy barriers .
- Data-Driven Optimization: Use machine learning to analyze experimental parameters (e.g., solvent polarity, temperature) and predict optimal conditions. For example, Bayesian optimization can reduce trial-and-error experimentation by 40% .
- Case Study: A 2024 study integrated computational screening with microfluidic reactors, achieving 92% yield in continuous flow synthesis .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Validation:
- Reproduce assays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).
- Use orthogonal analytical methods (e.g., LC-MS for purity verification; IC₅₀ comparisons across cell lines) .
- Mechanistic Studies: Perform molecular docking to assess binding affinity variations to targets like COX-2 or tyrosine kinases. For example, conflicting cytotoxicity data may arise from differential cell membrane permeability .
- Meta-Analysis: Aggregate data from peer-reviewed studies (avoiding non-academic sources) to identify trends. A 2023 review highlighted dose-dependent biphasic effects in apoptosis assays .
Q. What strategies improve the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control: Stabilize the compound at pH 4–6 (acetate buffer) to prevent hydrolysis of the sulfonyl chloride group .
- Lyophilization: Freeze-dry the compound in the presence of cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in anhydrous DMSO for biological assays .
- Additive Screening: Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation. A 2022 study reported 80% stability retention over 30 days with 0.1% BHT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
